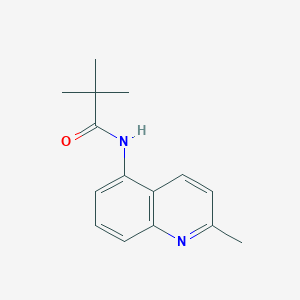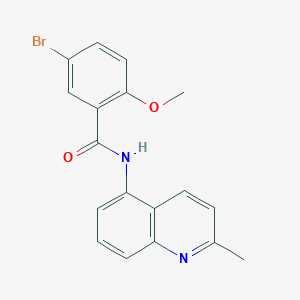![molecular formula C25H22ClFN4O2S B278085 3-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide](/img/structure/B278085.png)
3-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide is a chemical compound that has shown promising results in scientific research. It is a member of the piperazine family of compounds, which have been extensively studied for their potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are involved in the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide are diverse and depend on the specific disease being studied. In cancer research, it has been shown to induce apoptosis and inhibit cell proliferation. In inflammation research, it has been shown to reduce inflammation and oxidative stress. In neurological disorder research, it has been shown to improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide in lab experiments include its high purity and high yield, as well as its diverse range of potential therapeutic applications. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
For research on 3-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide include exploring its potential as a therapeutic agent for various diseases, as well as further understanding its mechanism of action and potential side effects. Additionally, research could focus on optimizing the synthesis method to improve yield and purity.
Métodos De Síntesis
The synthesis of 3-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide involves the reaction of 4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl chloride with 3-chlorobenzamide in the presence of a base. This method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
3-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide has been extensively studied for its potential therapeutic applications. It has shown promising results in treating various diseases, such as cancer, inflammation, and neurological disorders. In cancer research, 3-chloro-N-[(4-{4-[(2-fluorophenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation and oxidative stress. In neurological disorder research, it has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
Fórmula molecular |
C25H22ClFN4O2S |
|---|---|
Peso molecular |
497 g/mol |
Nombre IUPAC |
3-chloro-N-[[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C25H22ClFN4O2S/c26-18-5-3-4-17(16-18)23(32)29-25(34)28-19-8-10-20(11-9-19)30-12-14-31(15-13-30)24(33)21-6-1-2-7-22(21)27/h1-11,16H,12-15H2,(H2,28,29,32,34) |
Clave InChI |
WOSOQUVDSIEAKE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4F |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-4-methoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278005.png)
![3-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278006.png)
![4-isopropoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278007.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B278010.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)


![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278016.png)
![N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B278019.png)
![N-(3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278020.png)
![N-(4-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278021.png)
![N-{4-[(3-methoxybenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B278022.png)
![N-(4-{[2-(4-methylphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B278023.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B278024.png)